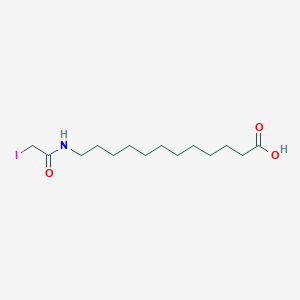

12-(2-Iodoacetylamino)dodecanoic acid

説明

12-(2-Iodoacetylamino)dodecanoic acid is a dodecanoic acid derivative functionalized with an iodoacetyl group at the terminal amino position. This modification confers unique reactivity, particularly in covalent conjugation reactions. The iodoacetyl group acts as an electrophile, enabling alkylation of thiol groups in proteins or other biomolecules, making it valuable in bioconjugation and crosslinking studies . Its synthesis involves coupling 12-aminododecanoic acid with iodoacetyl-reactive intermediates under basic conditions, as demonstrated in the preparation of peptide-based conjugates .

特性

分子式 |

C14H26INO3 |

|---|---|

分子量 |

383.27 g/mol |

IUPAC名 |

12-[(2-iodoacetyl)amino]dodecanoic acid |

InChI |

InChI=1S/C14H26INO3/c15-12-13(17)16-11-9-7-5-3-1-2-4-6-8-10-14(18)19/h1-12H2,(H,16,17)(H,18,19) |

InChIキー |

CHHIMPFUUARYLG-UHFFFAOYSA-N |

正規SMILES |

C(CCCCCC(=O)O)CCCCCNC(=O)CI |

製品の起源 |

United States |

類似化合物との比較

Structural Modifications and Functional Groups

The biological and chemical properties of dodecanoic acid derivatives are heavily influenced by substituents at the 12th position. Key analogs include:

Physicochemical Properties

- Solubility: Urea derivatives (CUDA, AUDA) exhibit better water solubility than iodoacetyl or nitrobenzofurazan analogs, critical for in vivo applications. Butanoic acid derivatives generally outperform benzoic acid counterparts in solubility .

- Reactivity : The iodoacetyl group’s electrophilicity enables rapid thiol conjugation, whereas azido groups require photoactivation for covalent binding. Fluorescent probes like C12-NBD prioritize stability and emission properties over reactivity .

Key Research Findings

sEH Inhibition : AUDA (IC50 ~1 nM) outperforms CUDA (IC50 ~10 nM) due to adamantyl’s superior hydrophobic interactions. Methoxybenzoyl-substituted analogs (e.g., compound 12e, IC50 1.06 nM) further highlight substituent effects on potency .

Mitochondrial Studies : AzDA’s UV-dependent inhibition provides a tool to study uncoupling proteins (UCPs), with irreversible effects post-photoactivation .

Q & A

Q. What is the recommended synthetic route for 12-(2-iodoacetylamino)dodecanoic acid?

- Methodology : The synthesis can be adapted from protocols for analogous dodecanoic acid derivatives. For example, coupling reactions involving 12-aminododecanoic acid (precursor, as in ) with iodoacetyl groups could follow:

Step 1 : Protect the carboxylic acid group of 12-aminododecanoic acid using tert-butyl esters to prevent undesired side reactions.

Step 2 : React the free amino group with iodoacetic anhydride or iodoacetyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) .

Step 3 : Deprotect the carboxylic acid group using trifluoroacetic acid (TFA).

- Validation : Confirm product purity via HPLC and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers verify the purity and structural identity of 12-(2-iodoacetylamino)dodecanoic acid?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

- Structural Confirmation :

- NMR : Look for characteristic peaks: δ ~3.2 ppm (CH-NH-CO), δ ~1.2–1.6 ppm (aliphatic chain), and δ ~8.0 ppm (amide proton) .

- Mass Spectrometry : HRMS should match the theoretical molecular weight (CHINO: calc. 382.09 g/mol).

- Thermal Stability : Differential scanning calorimetry (DSC) can assess melting points, referencing similar compounds (e.g., 12-hydroxydodecanoic acid melts at 357 K ).

Advanced Research Questions

Q. How does the iodoacetyl group influence the reactivity and biological activity of this compound compared to other dodecanoic acid derivatives?

- Mechanistic Insights :

- The iodoacetyl group acts as an electrophile, enabling covalent modification of thiol groups in proteins (e.g., cysteine residues). This is critical for studying enzyme inhibition or protein labeling .

- Compared to nitro or azido substituents (e.g., 12-(4-nitrophenyl)dodecanoic acid ), the iodine atom provides a heavier halogen for radiolabeling (e.g., I) in tracer studies.

- Experimental Design :

- Kinetic Assays : Measure inhibition constants () for target enzymes (e.g., soluble epoxide hydrolase) using fluorogenic substrates .

- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to compare binding affinities with non-iodinated analogs.

Q. What strategies optimize the solubility and stability of 12-(2-iodoacetylamino)dodecanoic acid in aqueous buffers?

- Methodology :

- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤5%) or formulate with cyclodextrins to encapsulate the hydrophobic aliphatic chain .

- Stability Testing :

- Monitor decomposition under varying pH (4–9) and temperature (4–37°C) via UV-Vis spectroscopy (iodine release quantified at ~290 nm).

- Compare degradation rates with structurally similar compounds (e.g., 12-chlorododecanoic acid ).

Q. How can researchers resolve contradictions in thermodynamic data for dodecanoic acid derivatives during reaction optimization?

- Data Reconciliation :

- Cross-reference NIST-reported values (e.g., ΔfH°solid = -959±3 kJ/mol for 12-hydroxydodecanoic acid ) with computational models (e.g., Gaussian DFT calculations for enthalpy of formation).

- Validate experimental conditions (e.g., solvent polarity, reaction time) against literature protocols for analogous iodinated compounds .

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are suitable for studying the biological effects of this compound?

- In Vitro :

- Cell-Based Assays : Treat human hepatoma (HepG2) or primary endothelial cells to assess cytotoxicity (MTT assay) and mitochondrial uncoupling (Seahorse analyzer) .

- In Vivo :

- Rodent Models : Administer via intraperitoneal injection (dose: 10–50 mg/kg) to study pharmacokinetics (plasma half-life) and tissue distribution (LC-MS/MS quantification) .

Q. How can isotopic labeling (e.g., deuterium) improve mechanistic studies of this compound?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。